N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-yl group at position 5 and a 1H-pyrrol-1-yl moiety at position 2. The sulfanyl bridge links the triazole ring to the acetamide group, which is further substituted with a 2,4-dimethylphenyl group. This compound is part of a broader class of triazole-based acetamides studied for their anti-inflammatory, antiproliferative, and anti-exudative activities . Its structural complexity and functional diversity make it a candidate for comparative analysis with analogous compounds.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14-7-8-16(15(2)12-14)21-18(26)13-28-20-23-22-19(17-6-5-11-27-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJUURFMSZFXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core triazole structure, followed by the introduction of the furan and pyrrole groups. The final steps often involve the attachment of the dimethylphenyl and acetamide groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Biological Applications
1. Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit strong antifungal properties. The incorporation of the furan and pyrrole moieties in the structure enhances its biological activity against various fungal strains. Studies have shown that similar compounds can inhibit the growth of pathogenic fungi by interfering with their cellular processes .
2. Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. The presence of the triazole ring in N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests it may act as an inhibitor of cancer cell proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
3. Anti-inflammatory Effects
The compound's structure allows for potential anti-inflammatory applications. Triazoles have been linked to the inhibition of enzymes such as lipoxygenase, which plays a crucial role in inflammatory responses. Molecular docking studies suggest that this compound could serve as a lead for developing new anti-inflammatory agents by targeting specific enzymes involved in inflammation processes .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Key Observations :
- Furan-2-yl at position 5 is common in anti-exudative agents, but its pairing with pyrrole (vs. amino or ethyl groups) may modulate receptor binding .
Anti-Exudative Activity
The target compound exhibits 67% inhibition of exudate volume at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg, 72% inhibition) . Analogs with electron-withdrawing groups (e.g., chlorine, nitro) on the acetamide phenyl ring show enhanced activity, while bulky substituents (e.g., prop-2-en-1-yl) reduce bioavailability .
Antiproliferative Activity
Unlike hydroxyacetamide derivatives (e.g., FP1-12), which show IC₅₀ values of 8–12 µM against cancer cell lines , the target compound’s dimethylphenyl group may limit cytotoxicity, redirecting its application toward inflammation.
Physicochemical Properties
1H NMR Data Comparison :
Thermal Stability :
- The pyrrole ring increases melting point (mp) compared to alkyl-substituted analogs (e.g., mp 117–118°C for prop-2-en-1-yl derivatives vs. >150°C for the target compound).
Biological Activity
N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 398.50 g/mol. Its structure features a triazole ring, a furan moiety, and a sulfanyl group that are critical for its biological activity.
Research indicates that compounds with similar structural motifs often exhibit anti-inflammatory , antimicrobial , and antitumor activities. The presence of the triazole ring is particularly noteworthy as it has been associated with inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation and pain pathways.
Inhibition of COX Enzymes
A study highlighted that derivatives containing triazole structures demonstrated varying degrees of COX-I and COX-II inhibitory activity. For instance, certain compounds showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating potential for anti-inflammatory applications .
Biological Activity Overview
Case Studies
- Anti-inflammatory Activity : A compound similar in structure was tested for its ability to inhibit COX-II in vivo, showing significant reduction in inflammation comparable to established drugs like Celecoxib .
- Antimicrobial Properties : In vitro assessments demonstrated that the compound exhibited activity against several pathogenic bacteria, suggesting its potential as an antimicrobial agent .
- Antitumor Effects : Preliminary studies indicated that the compound could induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
